![molecular formula C29H48OSn B12523874 1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one CAS No. 820250-65-5](/img/structure/B12523874.png)
1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one is an organotin compound characterized by the presence of a tributylstannyl group attached to an ethenyl moiety, which is further connected to an oct-1-en-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one can be synthesized through a multi-step process involving the following key steps:
Formation of the Oct-1-en-3-one Backbone: This can be achieved through the aldol condensation of appropriate aldehydes and ketones under basic conditions.
Introduction of the 4-Methylphenyl Group: This step involves the Friedel-Crafts alkylation of the oct-1-en-3-one backbone with 4-methylbenzene in the presence of a Lewis acid catalyst.
Attachment of the Tributylstannyl Group: The final step involves the Stille coupling reaction, where the ethenyl moiety is coupled with a tributylstannyl reagent in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups replacing the tributylstannyl moiety.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organometallic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one involves its interaction with molecular targets and pathways, which can vary depending on its application. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to specific biochemical effects. The tributylstannyl group can also facilitate the formation of organometallic complexes, influencing the compound’s reactivity and function.
Comparación Con Compuestos Similares
1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one can be compared with similar compounds such as:
1-(4-Methylphenyl)-4-[1-(trimethylstannyl)ethenyl]oct-1-en-3-one: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
1-(4-Methylphenyl)-4-[1-(triethylstannyl)ethenyl]oct-1-en-3-one: Similar structure but with a triethylstannyl group instead of a tributylstannyl group.
1-(4-Methylphenyl)-4-[1-(triphenylstannyl)ethenyl]oct-1-en-3-one: Similar structure but with a triphenylstannyl group instead of a tributylstannyl group.
The uniqueness of this compound lies in its specific structural features and the presence of the tributylstannyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
820250-65-5 |
|---|---|
Fórmula molecular |
C29H48OSn |
Peso molecular |
531.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-4-(1-tributylstannylethenyl)oct-1-en-3-one |
InChI |
InChI=1S/C17H21O.3C4H9.Sn/c1-4-6-7-16(5-2)17(18)13-12-15-10-8-14(3)9-11-15;3*1-3-4-2;/h8-13,16H,2,4,6-7H2,1,3H3;3*1,3-4H2,2H3; |
Clave InChI |
IGTDEGONKDRFQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


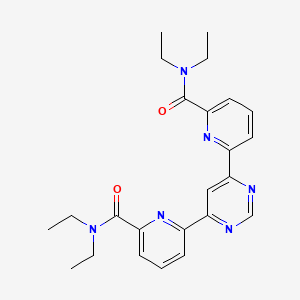
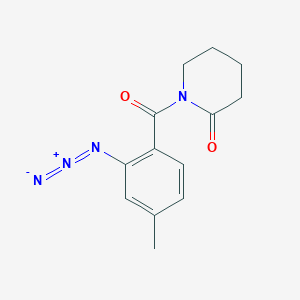
![2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12523808.png)
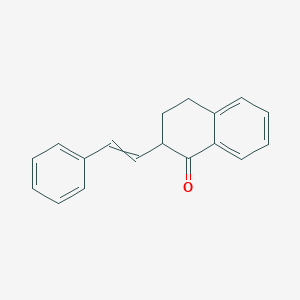
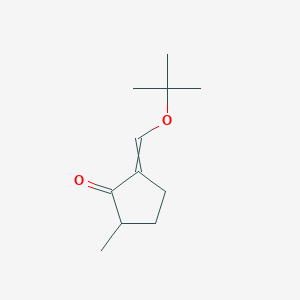
![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)

![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide](/img/structure/B12523867.png)
![5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene](/img/structure/B12523880.png)
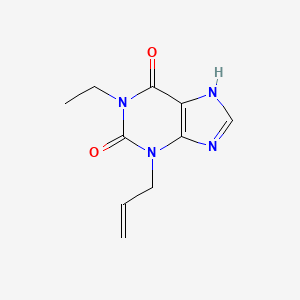
![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)
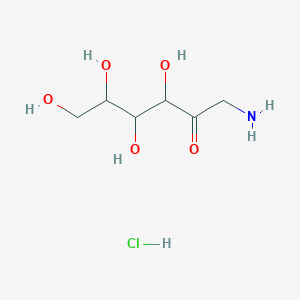
![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
